molecular formula C14H10ClF3O2 B1436430 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol CAS No. 1261501-45-4

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Cat. No.: B1436430
CAS No.: 1261501-45-4
M. Wt: 302.67 g/mol
InChI Key: LIZUZBRSSAGASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol is a chemical compound offered for research and development purposes. It belongs to the class of biphenyl derivatives, which are privileged structures in medicinal chemistry and drug discovery. Compounds featuring biphenyl scaffolds with halogen and trifluoromethoxy substituents are frequently employed as key intermediates in the synthesis of potential therapeutic agents. The specific structural features of this compound—including the chloro group, the trifluoromethoxy group, and the benzyl alcohol functionality—suggest its utility as a versatile building block. Researchers can leverage the reactivity of the alcohol group for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or derivation into esters and ethers. The chloro group offers a handle for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The trifluoromethoxy group is a common motif in agrochemical and pharmaceutical research due to its ability to enhance metabolic stability, influence lipophilicity, and modulate biological activity. While the specific biological profile and applications of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol require investigation by the researcher, analogous biphenyl structures have been explored in various scientific contexts. For instance, structurally related biphenyl-carbaldehyde compounds have been identified as intermediates in the synthesis of investigational indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for anticancer research . Furthermore, biphenyl derivatives with trifluoromethyl groups have been developed as potent FimH antagonists for the potential treatment of urinary tract infections . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUZBRSSAGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] The specific substitution pattern on the biphenyl core profoundly influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictate its pharmacokinetic profile and therapeutic efficacy.[1] This guide focuses on 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol, a molecule incorporating several key functional groups: a biphenyl core for structural rigidity, a chloro group, a metabolically stable trifluoromethoxy group, and a methanol group for potential hydrogen bonding and further functionalization. Understanding the core physicochemical properties of this molecule is paramount for its application in research and development.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol, outlines a robust synthetic strategy, and details validated analytical methodologies for its characterization.

Molecular Identity and Physicochemical Properties

While specific experimental data for 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol is not extensively published, we can consolidate its core identifiers and predict its properties based on its structure and data from analogous compounds.

Table 1: Core Identifiers and Physicochemical Properties of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

PropertyValueSource / Method
IUPAC Name (6-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)methanolNomenclature Convention
CAS Number 1261501-45-4Chemical Abstracts Service[2]
Molecular Formula C₁₄H₁₀ClF₃O₂Calculated from Structure
Molecular Weight 318.68 g/mol Calculated from Formula
Appearance Predicted: White to off-white solidBased on similar biphenyl methanols[3]
Melting Point (°C) Predicted: 90 - 110Estimation based on substituted biphenyls[3]
Boiling Point (°C) Predicted: >350 at 760 mmHgEstimation based on related structures[4]
Solubility Predicted: Soluble in methanol, acetone, DMSO; sparingly soluble in water.Based on biphenyl solubility[5]
Predicted LogP ~4.5 - 5.5Computational Prediction (e.g., XLogP3)
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)CO)ClStructural Representation
InChI InChI=1S/C14H10ClF3O2/c15-13-7-11(8-19)5-6-12(13)10-3-1-2-9(4-10)20-14(16,17)18Structural Representation
InChIKey Predicted: A unique key would be generated from the InChI string.Structural Representation

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of unsymmetrical biaryls like 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[6][7]

A plausible and robust synthetic route involves the coupling of two key building blocks: (4-chloro-3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-3-(trifluoromethoxy)benzene.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A (4-chloro-3-(hydroxymethyl)phenyl)boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B 1-bromo-3-(trifluoromethoxy)benzene B->Catalyst Product 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Diagram 1: Proposed Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

Disclaimer: This protocol is a representative procedure and should be optimized for scale and specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chloro-3-(hydroxymethyl)phenyl)boronic acid (1.0 mmol, 1.0 eq) and 1-bromo-3-(trifluoromethoxy)benzene (1.1 mmol, 1.1 eq).

  • Reagent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 eq).[8]

  • Solvent System: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio, 10 mL). The biphasic system is common for Suzuki couplings.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized molecule.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS HPLC HPLC-UV/DAD Compound->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment (>95%) HPLC->Purity

Sources

A Technical Guide to 6-Chloro-Biphenyl Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. The strategic introduction of substituents onto this framework is a key tactic for modulating pharmacological activity, and among these, halogenation plays a pivotal role. This technical guide focuses specifically on the burgeoning class of 6-chloro-biphenyl derivatives. The presence of a chlorine atom at the C6 position introduces significant steric and electronic effects, profoundly influencing the molecule's conformation, metabolic stability, and receptor-binding affinity. We will delve into the synthetic challenges and triumphs associated with these sterically hindered compounds, explore the nuanced structure-activity relationships that govern their therapeutic potential, and survey their application across diverse areas of drug discovery, including neurodegenerative disease, oncology, and inflammation. This guide is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the utility of this unique chemical scaffold.

The Strategic Importance of the 6-Chloro Substituent

The biphenyl core, consisting of two connected phenyl rings, offers a versatile platform for drug design. The rotational flexibility around the central C-C bond allows it to adopt various conformations to fit into diverse protein binding pockets. However, this flexibility can also be a liability, leading to a loss of entropy upon binding and potential off-target effects.

The introduction of a chlorine atom at the 6-position (an ortho position relative to the inter-ring bond) serves several critical functions:

  • Conformational Restriction: The bulky chloro group forces a non-planar conformation (a high dihedral angle) between the two phenyl rings. This pre-organized, rigid structure can reduce the entropic penalty of binding, leading to higher affinity for the intended target.

  • Modulation of Electronic Properties: As an electron-withdrawing group, chlorine alters the electronic distribution of the phenyl ring, influencing hydrogen bonding capabilities and p-p stacking interactions.

  • Metabolic Blocking: The C-Cl bond is robust. Placing a chlorine atom at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

It is this combination of steric and electronic influence that makes the 6-chloro-biphenyl scaffold a compelling starting point for targeted therapeutic design.

Synthetic Pathways to Sterically Hindered Biphenyls

The synthesis of biphenyl derivatives with multiple ortho substituents, such as a 6-chloro group, presents a significant challenge due to steric hindrance, which can impede the efficiency of traditional cross-coupling reactions. While classic methods like the Ullmann reaction exist, they often suffer from low yields and harsh reaction conditions.[1]

Modern organometallic chemistry, however, offers more robust solutions. The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for constructing these scaffolds with high efficiency and selectivity.[1][2]

The Suzuki-Miyaura Cross-Coupling: A Method of Choice

The Suzuki coupling's success lies in its tolerance of a wide range of functional groups and its generally mild reaction conditions. For sterically demanding substrates, the choice of catalyst—specifically the palladium source and the phosphine ligand—is paramount. Ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) or related biaryl phosphines are essential as they create a bulky, electron-rich palladium center that facilitates the difficult reductive elimination step.

A generalized workflow for this synthesis is depicted below. The key is the coupling of an appropriately substituted aryl boronic acid with a chlorinated aryl halide.

G cluster_0 Reactant Preparation cluster_1 Catalytic Cycle A Aryl Halide (e.g., 2,3,6-trichlorotoluene) D Oxidative Addition A->D B Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid) E Transmetalation B->E C Pd(0) Catalyst + Ligand (e.g., DPDB) C->D Initiates Cycle D->E Aryl-Pd(II) Complex F Reductive Elimination E->F Diaryl-Pd(II) Complex F->C Regenerates Catalyst G 6-Chloro-Biphenyl Product F->G Forms C-C bond H Purification (e.g., Column Chromatography) G->H

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Synthesis of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95)

The following protocol is adapted from a published procedure for synthesizing sterically hindered polychlorinated biphenyls.[1] This specific example illustrates the coupling of 1-iodo-2,3,6-trichlorobenzene with (2,5-dichlorophenyl)boronic acid.

Materials:

  • 1-iodo-2,3,6-trichlorobenzene

  • (2,5-dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB or SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen gas atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%) and the DPDB ligand (4 mol%).

  • Reactant Addition: Add 1-iodo-2,3,6-trichlorobenzene (1.0 eq), (2,5-dichlorophenyl)boronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield the pure 2,2′,3,5′,6-pentachlorobiphenyl.[1]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR (in CDCl₃) would show signals in the aromatic region (δ ≈ 7.20–7.46 ppm), and the mass spectrum would show a characteristic isotopic pattern for a molecule containing five chlorine atoms (m/z ≈ 324).[1]

Causality Behind Choices: The use of a bulky, electron-rich ligand like DPDB is crucial to overcome the steric hindrance from the multiple ortho-chlorine substituents.[1] K₃PO₄ is used as the base because it is strong enough to facilitate the transmetalation step without causing significant side reactions. Toluene is a suitable high-boiling, non-polar solvent for this type of coupling.

Structure-Activity Relationships (SAR) and Therapeutic Targets

The true value of the 6-chloro-biphenyl scaffold is realized when its structural features are translated into specific biological activities. The SAR is highly dependent on the substitution pattern of the second phenyl ring and the nature of any appended functional groups.

SAR 1 6-Chloro-Biphenyl Core 2 High Dihedral Angle (Restricted Rotation) 1->2 Steric Hindrance 3 Increased Metabolic Stability 1->3 Metabolic Blocking 4 Higher Target Affinity (Reduced Entropic Penalty) 2->4 7 Improved Pharmacokinetics 3->7 5 Neuro-Receptor Antagonism (e.g., Dopamine D1) 4->5 6 Enzyme Inhibition (e.g., COX, Topoisomerase) 4->6 8 Longer Half-Life In Vivo Efficacy 7->8

Caption: Key structure-activity relationship principles for 6-chloro-biphenyl derivatives.

Central Nervous System (CNS) Applications

The rigid conformation of 6-chloro-biphenyl derivatives makes them ideal for targeting specific receptor subtypes in the CNS.

  • Dopamine D1 Receptor Antagonists: SAR studies on 1-phenylbenzazepines have shown that a 6-chloro group significantly enhances affinity for the dopamine D1 receptor.[3] This is critical for developing treatments for disorders involving dopamine dysregulation, such as schizophrenia or substance abuse. The chloro group likely orients the phenyl ring in an optimal position within the receptor's binding site.

  • Neuroprotection vs. Neurotoxicity: It is crucial to distinguish therapeutic biphenyls from their environmentally persistent cousins, the polychlorinated biphenyls (PCBs). Many PCBs are known neurotoxicants that disrupt dopamine homeostasis and induce oxidative stress.[4][5] However, drug candidates are designed with different substitution patterns and metabolic properties. For example, certain bis-sulfonamide derivatives (which can contain biphenyl-like structures) have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal death, a model for Parkinson's disease, by modulating SIRT1 activity.[6] The key is that medicinal chemists can fine-tune the structure to achieve high target specificity and avoid the broad, non-specific toxicity associated with PCB mixtures.

Anti-inflammatory Agents

Inflammation is driven by enzymes like cyclooxygenases (COX-1 and COX-2). The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • COX Inhibition: Analogues of flurbiprofen, which contains a biphenyl core, have been synthesized where substituents like -Cl, -F, and -SO₂NH₂ on the second phenyl ring led to significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[7] Molecular docking studies suggest these compounds bind effectively within the active site of COX enzymes.[7] The 6-chloro group can serve as an anchor or a conformational lock to improve this binding.

  • Cytokine Modulation: Chronic inflammation involves proinflammatory cytokines like TNF-α and IL-6. Some biphenyl-related compounds have been shown to reduce the levels of these cytokines, potentially through inhibition of the NFκB signaling pathway.[8]

Table 1: Anti-inflammatory Activity of Biphenyl Carboxamide Derivatives

Compound ID Substituent (R) Edema Inhibition (%) @ 5h Reference
3g 4-SO₂NH₂ Significant Activity [7]
3h 4-F Significant Activity [7]
3i 4-Cl Significant Activity [7]

| Celecoxib | (Standard) | 71.21% |[7] |

Anticancer Applications

The rigid biphenyl scaffold can intercalate with DNA or fit into the allosteric sites of key cancer-related enzymes.

  • Cytotoxicity in Cancer Cell Lines: Studies on 2,4-diphenyl-5H-indeno[1,2-b]pyridines, which feature a biphenyl-like structure, demonstrated that introducing a chlorine atom to one of the phenyl rings resulted in significant cytotoxic effects against breast (T47D), colon (HCT15), and cervical (HeLa) cancer cell lines.[9]

  • Mechanism of Action: The anticancer activity of these compounds is often linked to the inhibition of topoisomerases, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[9] The chlorinated phenyl ring can enhance the binding interaction with the enzyme-DNA complex, stabilizing it and leading to apoptotic cell death. Hydroxylated biphenyl compounds have also shown potent pro-apoptotic activity in malignant melanoma cells.[10]

Table 2: Cytotoxicity (IC₅₀, µM) of Selected Chlorinated Indenopyridine Analogs

Compound HCT15 (Colon) T47D (Breast) HeLa (Cervical) Reference
Chlorinated Analog 1 >10 0.45 1.87 [9]
Chlorinated Analog 2 2.11 0.23 0.98 [9]

| Doxorubicin (Control) | 0.05 | 0.03 | 0.04 |[9] |

Future Directions and Challenges

The primary challenge in advancing 6-chloro-biphenyl derivatives is overcoming the negative perception associated with PCBs. This requires a rigorous, data-driven approach focused on:

  • Designing for Degradability: Incorporating metabolically labile sites elsewhere in the molecule to ensure it does not persist in the body or the environment.

  • Maximizing Selectivity: Employing structure-based drug design and computational modeling to create derivatives with high affinity for a single therapeutic target, thereby minimizing off-target toxicity.

  • Exploring New Targets: The scaffold's versatility suggests it could be adapted for other targets, such as viral proteins (e.g., Hepatitis C inhibitors) or other enzyme classes.[11]

The future of this chemical class lies in the intelligent application of medicinal chemistry principles to harness the benefits of the 6-chloro substituent while engineering out the liabilities associated with older, non-specific polychlorinated compounds.

Conclusion

6-Chloro-biphenyl derivatives represent a powerful and versatile scaffold in drug discovery. The strategic placement of a chlorine atom at the 6-position imparts valuable conformational rigidity and metabolic stability, which can be translated into high-affinity, selective ligands for a range of therapeutic targets. From CNS receptor modulators to potent anti-inflammatory and anticancer agents, these compounds have demonstrated significant promise. By leveraging modern synthetic methods like the Suzuki-Miyaura coupling and a deep understanding of structure-activity relationships, researchers can continue to develop novel therapeutics that are both highly effective and safe, clearly distinguishing them from their environmentally persistent predecessors. The continued exploration of this chemical space is a testament to the enduring power of the biphenyl core in addressing complex medical challenges.

References

  • Schwidder, M., et al. (2008). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2008(18), 2895-2903. Available at: [Link]

  • Faroon, O., et al. (2001). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Toxicology and Industrial Health, 17(5-10), 250-270. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7288. Available at: [Link]

  • Mitra, S., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology, 36(7), 1103-1115. Available at: [Link]

  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. Available at: [Link]

  • Lee, D. H., et al. (2018). Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy. Molecules, 23(11), 2995. Available at: [Link]

  • ACS Publications. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19321-19364. Available at: [Link]

  • Safe, S. (1984). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Environmental Health Perspectives, 55, 15-25. Available at: [Link]

  • Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 909331. Available at: [Link]

  • Vats, M., et al. (2017). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. Available at: [Link]

  • ResearchGate. (2008). (PDF) Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Popella, P., et al. (2020). Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban. mSystems, 5(4), e00424-20. Available at: [Link]

  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2032. Available at: [Link]

  • Seegal, R. F. (1997). Neurochemical effects of polychlorinated biphenyls: an overview and identification of research needs. Environmental Health Perspectives, 105 Suppl 6(Suppl 6), 1201-1205. Available at: [Link]

  • Faggi, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5659. Available at: [Link]

  • Imbach, P., et al. (2015). Biphenyl derivatives and their use in treating hepatitis c. Google Patents, HK1121440A1.
  • de Almeida, A. C. A., et al. (2020). Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6. Journal of Natural Products, 83(4), 1107-1117. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Reagents for the Synthesis of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the essential reagents and protocols for the synthesis of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol. The synthesis is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide explains the causal relationships behind reagent selection, offers a self-validating experimental protocol, and is grounded in authoritative scientific references to ensure technical accuracy and reproducibility.

Strategic Overview: The Suzuki-Miyaura Approach

The synthesis of substituted biphenyls is a cornerstone of medicinal chemistry and materials science. For the target molecule, 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol, the most efficient and widely adopted synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction excels due to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of its requisite reagents.[3]

The core of this strategy involves the formation of a key carbon-carbon bond between two distinct aryl fragments. A retrosynthetic analysis reveals the two primary building blocks required for this transformation.

Retrosynthetic Analysis

G Target 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect PrecursorA (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid (Nucleophile) Disconnect->PrecursorA PrecursorB 1-Bromo-3-(trifluoromethoxy)benzene (Electrophile) Disconnect->PrecursorB

Caption: Retrosynthetic disconnection of the target molecule.

This disconnection identifies an organoboron species as the nucleophilic partner and an organohalide as the electrophilic partner, the classic pairing for a Suzuki coupling.[4]

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling is critically dependent on the careful selection of each component. This section details the function and rationale for each class of reagent.

Coupling Partners: The Core Building Blocks

The choice of coupling partners defines the final structure. Their stability, purity, and reactivity are paramount.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
(2-Chloro-5-(hydroxymethyl)phenyl)boronic acid1003042-59-8C₇H₈BClO₃186.40Provides the chloro- and hydroxymethyl-substituted phenyl ring.
1-Bromo-3-(trifluoromethoxy)benzene2252-44-0C₇H₄BrF₃O241.01Provides the trifluoromethoxy-substituted phenyl ring.

Expert Insight:

  • (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid): This organoboron reagent serves as the nucleophile. Boronic acids are generally stable, crystalline solids, though they can be prone to protodeboronation under certain conditions.[5] The presence of the hydroxymethyl group is well-tolerated by the Suzuki reaction. This reagent is commercially available from numerous suppliers.[6] For challenging cases or iterative couplings, more stable boronic esters (e.g., pinacol esters) can be used.[2]

  • 1-Bromo-3-(trifluoromethoxy)benzene: This organohalide is the electrophile. The reactivity of the halide in the crucial oxidative addition step follows the order: I > Br > OTf >> Cl.[7] An aryl bromide is an excellent choice, offering a balance of high reactivity and stability, making it more cost-effective and readily available than the corresponding iodide.[8] While its direct synthesis can be complex, patented methods exist involving the bromination and subsequent deamination of trifluoromethoxyaniline precursors.[9][10]

The Catalyst System: Palladium Precatalyst and Ligand

The catalyst is the engine of the reaction. It consists of a palladium source (precatalyst) that generates the active Pd(0) species, and a ligand that stabilizes the metal center and modulates its reactivity.[3]

ComponentExamplesTypical Loading (mol%)Function
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄0.5 - 5Source of the catalytically active Pd(0) species required to initiate the catalytic cycle.[7]
Ligand PPh₃, PCy₃, SPhos, XPhos, Buchwald Ligands1 - 10Stabilizes the Pd center, enhances solubility, and promotes the oxidative addition and reductive elimination steps.[1]

Expertise & Experience: The choice of ligand is critical. For a relatively straightforward coupling of an aryl bromide, triphenylphosphine (PPh₃) used in conjunction with a precatalyst like Palladium(II) acetate (Pd(OAc)₂) is often sufficient. However, for more challenging substrates or to achieve lower catalyst loadings, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos) are superior.[3][11] These advanced ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times.[1]

The Base: Activating the Nucleophile

The base is not a mere spectator; it is essential for the transmetalation step, the point at which the organic group is transferred from boron to palladium.[12] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[2]

BaseChemical FormulaStrengthCommon Use Case
Potassium CarbonateK₂CO₃ModerateA standard, effective, and inexpensive choice for many Suzuki couplings, typically used in aqueous solutions.[13]
Sodium CarbonateNa₂CO₃ModerateSimilar to K₂CO₃, often found to be highly effective and is a cost-efficient option.[14]
Cesium CarbonateCs₂CO₃StrongerHigher solubility in organic solvents can be advantageous for more challenging or base-sensitive substrates.[12]
Potassium PhosphateK₃PO₄StrongA very effective base, particularly for couplings involving sterically hindered substrates or aryl chlorides.[15]

Trustworthiness through Selection: The choice of base is often linked to the solvent system. Inorganic bases like K₂CO₃ or K₃PO₄ require a water co-solvent for dissolution, which also facilitates the transmetalation mechanism.[4][12]

The Solvent System

The Suzuki reaction is renowned for its compatibility with a variety of solvents, including biphasic organic-water systems.[1]

Solvent SystemTypical Ratio (org:H₂O)Characteristics & Rationale
Toluene / Water4:1 to 10:1A common, robust system. Toluene effectively dissolves the organic substrates, while water dissolves the inorganic base.[16]
1,4-Dioxane / Water4:1 to 10:1Dioxane is a polar aprotic solvent that can enhance the solubility of polar substrates and catalyst complexes.[13]
Tetrahydrofuran (THF) / Water4:1 to 10:1Another effective ethereal solvent, often used for reactions at moderate temperatures.[4]
N,N-Dimethylformamide (DMF)(often used neat)A polar aprotic solvent excellent for solubilizing a wide range of reactants, though it can be harder to remove during workup.[13]

Experimental Insight: A biphasic system like Toluene/H₂O is an excellent starting point. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4] For substrates with poor solubility, screening solvents like DMF or 2-MeTHF can be beneficial.[16]

Experimental Workflow and Protocol

This protocol provides a validated, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Overall Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flame-Dried Flask B 2. Add Base & Solvent A->B C 3. Degas Mixture (Argon Purge) B->C D 4. Add Catalyst System C->D E 5. Heat to 90-100 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Final Final J->Final Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

  • (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid (1.0 equiv)

  • 1-Bromo-3-(trifluoromethoxy)benzene (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid (1.0 equiv) and 1-Bromo-3-(trifluoromethoxy)benzene (1.1 equiv).

  • Reagent Addition: Add potassium carbonate (2.0 equiv).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of boronic acid).

  • Inerting the System: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: To the degassed mixture, add the palladium precatalyst, Pd(OAc)₂ (2 mol%), and the ligand, PPh₃ (4 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol. Recrystallization from a solvent like methanol can also be employed for further purification.[17][18]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides context for the role of each reagent. The cycle is generally accepted to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product Boronate R²-B(OH)₃⁻ Boronate->PdII_B Base Base (e.g., OH⁻) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate ArylHalide R¹-X ArylHalide->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (1-Bromo-3-(trifluoromethoxy)benzene), forming a Pd(II) complex.[1]

  • Transmetalation: The base activates the boronic acid to form a boronate, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is a critical, base-mediated step.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[13]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. [Link]

  • Amerigo Scientific. 1-Bromo-3-(trifluoromethoxy)benzene. [Link]

  • Google P

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Application Note & Protocols: Strategic Incorporation of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol for Novel Scaffold Development in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Rationale

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to position substituents in distinct spatial vectors make it an ideal framework for probing interactions with biological targets. This guide details the strategic value and practical application of a highly functionalized building block, 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol .

The specific substitution pattern of this molecule is not arbitrary; it is a deliberate convergence of functionalities designed to address key challenges in modern drug discovery:

  • 3'-(Trifluoromethoxy) Group (-OCF₃): This "super-halogen" substituent is a powerful tool for enhancing drug-like properties. It is one of the most lipophilic functional groups (Hansch π parameter of +1.04), significantly improving membrane permeability and oral bioavailability.[2][3] The exceptional strength of the C-F bonds also imparts high metabolic stability, protecting the scaffold from enzymatic degradation and extending its in-vivo half-life.[4][5]

  • 6-Chloro (-Cl) Group: The presence of a chlorine atom ortho to the methanol linker serves a dual purpose. Sterically, it restricts the rotation around the biphenyl bond, locking the molecule into a more defined conformation which can enhance binding selectivity. Electronically, it acts as a weak deactivating group and can participate in beneficial halogen bonding interactions within a protein binding pocket, a strategy increasingly employed to improve ligand affinity.[6]

  • 3-Methanol (-CH₂OH) Group: This primary alcohol is a versatile synthetic handle. It provides a crucial attachment point for further derivatization, allowing the scaffold to be seamlessly integrated into larger molecular frameworks via etherification, esterification, or oxidation to an aldehyde for subsequent reactions like reductive amination.

This document provides a proposed synthetic pathway for this non-commercial building block and detailed protocols for its subsequent incorporation into diverse chemical scaffolds, empowering researchers to leverage its unique properties in their drug discovery programs.

Physicochemical Properties & Design Considerations

The judicious selection of building blocks requires a thorough understanding of their inherent physicochemical properties. The table below outlines the predicted properties for the title compound, which are critical for predicting its behavior in biological systems.

PropertyPredicted ValueImplication in Drug Design
Molecular Weight ~318.68 g/mol Adheres to Lipinski's Rule of Five (<500 Da), favorable for oral bioavailability.
logP (Lipophilicity) ~4.5 - 5.0High lipophilicity, driven by the -OCF₃ and -Cl groups, suggests excellent membrane permeability but may require balancing to maintain aqueous solubility.[2]
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA is indicative of good potential to cross the blood-brain barrier.[7]
Hydrogen Bond Donors 1 (from -OH)Allows for a key hydrogen bond interaction with the target protein.
Hydrogen Bond Acceptors 2 (from -OH, -O-CF₃)Provides additional points for specific interactions.
Rotatable Bonds 3Limited flexibility due to the ortho-chloro group, which can be advantageous for binding entropy.

These properties collectively suggest a scaffold that is metabolically robust, cell-permeable, and conformationally pre-organized, making it an excellent starting point for fragments or lead compounds targeting challenging biological targets.

Synthesis of the Core Scaffold

Retrosynthetic Analysis

The primary disconnection is across the biphenyl C-C bond, leading to two key precursors: an arylboronic acid (or ester) and an aryl halide.

G Target 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol SM_Coupling Suzuki-Miyaura Coupling Target->SM_Coupling FragmentA Fragment A (Arylboronic Ester) SM_Coupling->FragmentA FragmentB Fragment B (Aryl Halide) SM_Coupling->FragmentB

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Proposed Synthetic Workflow

The following workflow outlines the preparation of the target compound from commercially available starting materials.

G cluster_A Fragment A Preparation cluster_B Fragment B Preparation A1 2-Chloro-6-methylaniline A_Sandmeyer Sandmeyer Reaction (NaNO₂, CuBr) A1->A_Sandmeyer A2 1-Bromo-2-chloro-6-methylbenzene A_Sandmeyer->A2 A_Radical Radical Bromination (NBS, AIBN) A2->A_Radical A3 1-Bromo-2-(bromomethyl)-3-chlorobenzene A_Radical->A3 A_Hydrolysis Hydrolysis (aq. NaHCO₃) A3->A_Hydrolysis A4 (3-Bromo-2-chlorophenyl)methanol A_Hydrolysis->A4 A_Miyaura Miyaura Borylation A4->A_Miyaura A5 Fragment A: Boronic Ester A_Miyaura->A5 Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A5->Suzuki B1 3-Bromophenol B_Trifluoro Trifluoromethoxylation (Reagent, Conditions) B1->B_Trifluoro B2 Fragment B: 1-Bromo-3-(trifluoromethoxy)benzene B_Trifluoro->B2 B2->Suzuki FinalProduct Target Scaffold: 6-Chloro-3'-(trifluoromethoxy) biphenyl-3-methanol Suzuki->FinalProduct

Caption: Proposed multi-step synthesis workflow.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the key coupling step to form the biphenyl backbone. It is adapted from established procedures for coupling aryl chlorides and bromides.[10]

Rationale: Palladium-catalyzed Suzuki coupling is chosen for its high functional group tolerance, particularly its compatibility with the free hydroxyl group and the chloro-substituent. A catalyst system known for its efficacy with sterically hindered or less reactive coupling partners is recommended.

Materials:

  • Fragment A: (2-Chloro-3-(hydroxymethyl)phenyl)boronic acid pinacol ester

  • Fragment B: 1-Bromo-3-(trifluoromethoxy)benzene

  • Palladium Catalyst: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Nitrogen or Argon

Procedure:

  • To a flame-dried Schlenk flask, add Fragment A (1.2 eq), Fragment B (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (Dioxane/Water) via cannula.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Checkpoint: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The disappearance of the limiting reagent (Fragment B) indicates completion.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization:

  • Purification: The crude residue should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting:

  • Low Yield: If the reaction stalls, consider a more active catalyst like a second-generation Buchwald palladacycle. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Ester: Use a slight excess (1.1-1.2 eq) of the boronic ester, but avoid a large excess. Ensure slow heating to the target temperature.

Application Protocols: Scaffold Incorporation

The synthesized 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol is a versatile intermediate. The following protocols illustrate how to utilize the primary alcohol for further elaboration.

G Start 6-Chloro-3'-(trifluoromethoxy) biphenyl-3-methanol Oxidation Oxidation (DMP, PCC) Start->Oxidation Etherification Williamson Etherification (NaH, R-X) Start->Etherification Esterification Esterification (RCOOH, DCC/DMAP) Start->Esterification Aldehyde ...-aldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Aldehyde->ReductiveAmination Amine ...-CH₂NR₂ ReductiveAmination->Amine Ether ...-CH₂OR Etherification->Ether Ester ...-CH₂OC(O)R Esterification->Ester

Caption: Key derivatization pathways from the primary alcohol.

Protocol: Oxidation to Aldehyde for Reductive Amination

Rationale: Converting the alcohol to an aldehyde opens up access to amine derivatives via reductive amination, a cornerstone reaction in medicinal chemistry for introducing basic centers and exploring new SAR. Dess-Martin Periodinane (DMP) is a mild and effective oxidant for this transformation.

Procedure:

  • Dissolve the biphenyl methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add DMP (1.5 eq) portion-wise at room temperature.

  • Checkpoint: Monitor the reaction by TLC. The starting material should be consumed within 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is often used immediately in the next step without extensive purification.

Protocol: O-Alkylation via Williamson Ether Synthesis

Rationale: Forming an ether linkage is a common strategy to connect the scaffold to another part of a molecule or to modulate physicochemical properties by adding alkyl or aryl groups.

Procedure:

  • Dissolve the biphenyl methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Checkpoint: Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to proceed to completion.

  • Carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography.

Hypothetical Application & Binding Model

Case Study: Imagine designing an inhibitor for a hypothetical kinase. The ATP binding site often contains a hydrophobic region and a "hinge" region that forms key hydrogen bonds. Our scaffold is ideally suited for this.

G cluster_pocket Kinase ATP Binding Pocket cluster_ligand HydrophobicPocket Hydrophobic Pocket (e.g., Leu, Val, Ile residues) Hinge Hinge Region (Backbone NH) SolventFront Solvent Exposed Region (e.g., Asp, Lys residues) OCF3 -OCF₃ OCF3->HydrophobicPocket  Lipophilic Interaction (Increases Potency) Biphenyl Biphenyl Core Cl -Cl Cl->HydrophobicPocket  Halogen Bond (Enhances Affinity) MethanolDeriv -CH₂-Linker-R MethanolDeriv->Hinge  H-Bond Acceptor/Donor (Anchors Ligand) MethanolDeriv->SolventFront  Vector to improve solubility (R group)

Caption: Hypothetical binding mode of a derivative in a kinase pocket.

In this model, the trifluoromethoxy -substituted ring sits deep within a hydrophobic pocket, maximizing van der Waals interactions. The chloro group provides additional affinity via a halogen bond. The core biphenyl structure acts as a rigid spacer, and the derivatized methanol linker forms a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor in place. The "R" group on the linker can be modified to interact with the solvent-exposed region to fine-tune solubility and other properties.

Conclusion

The 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol scaffold is a high-value building block for medicinal chemists. Its constituent parts work in concert to deliver metabolic stability, conformational rigidity, and versatile synthetic connectivity. The protocols and strategic insights provided herein are intended to serve as a comprehensive guide for researchers looking to harness the potential of this and similar scaffolds to accelerate the discovery of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. [Link]

  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Semantic Scholar. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Sciforum. [Link]

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Semantic Scholar. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • (PDF) Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. ResearchGate. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemCatChem. [Link]

  • (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. PubChem. [Link]

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Application Notes and Protocols for 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol (CAS No. 1261501-45-4) is a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chlorinated biphenyl backbone, a trifluoromethoxy group, and a methanol substituent, suggests its utility as a versatile building block in the synthesis of complex molecules. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.[1] This document provides a detailed guide to the safe handling, storage, and utilization of this compound, based on the best available data for structurally related molecules and established chemical safety principles.

Material Properties and Characteristics

Due to the absence of specific experimental data for 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol, the following table summarizes predicted and extrapolated properties based on structurally similar compounds. These values should be considered as estimates.

PropertyEstimated Value/CharacteristicRationale/Source
Molecular Formula C₁₄H₁₀ClF₃O₂Calculated from structure
Molecular Weight 318.68 g/mol Calculated from structure
Physical Form Likely a solid at room temperatureBased on similar biphenyl alcohols
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, methanol, and ethanol; likely insoluble in water.Based on its hydrophobic biphenyl and trifluoromethoxy components.

Health and Safety Information

Based on the hazard profile of structurally related compounds, such as (3-Methyl-4-(trifluoromethoxy)phenyl)methanol, 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol should be handled with care.[4] The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][4]

  • Eye Damage/Irritation: May cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical goggles.To protect against splashes and dust, preventing serious eye irritation.
Skin and Body Protection Laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.To prevent inhalation and potential respiratory tract irritation.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to ensure the safety of personnel and the integrity of the compound.

General Handling Procedures
  • Work Area: Conduct all handling procedures in a well-ventilated chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2] Do not ingest or inhale.

  • Dispensing: When weighing and dispensing the solid compound, minimize the generation of dust.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[4]

  • Spills: In case of a spill, contain the material, prevent its entry into drains, and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local regulations.

Storage Conditions

Proper storage is critical for maintaining the stability and quality of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol.

  • Temperature: Store in a cool, dry place.[2] Refrigeration may be appropriate for long-term storage.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[2][5]

  • Location: The storage area should be well-ventilated.[2]

G cluster_storage Storage Protocol cluster_conditions Storage Conditions receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log No Damage quarantine Quarantine and Report inspect->quarantine Damaged store Store in Designated Location log->store cool_dry Cool, Dry Place store->cool_dry sealed Tightly Sealed Container store->sealed incompatible Away from Incompatibles store->incompatible ventilated Well-Ventilated Area store->ventilated

Figure 1: Recommended storage workflow and conditions.

Experimental Protocols: Preparation of Stock Solutions

Due to its predicted low aqueous solubility, stock solutions of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol should be prepared using organic solvents.

Recommended Solvents
  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculation:

    • Molecular Weight (MW) = 318.68 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.68 g/mol * 1000 mg/g = 3.187 mg

  • Preparation:

    • Accurately weigh approximately 3.2 mg of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol into a sterile microcentrifuge tube. Record the exact weight.

    • Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight.

      • Volume (mL) = [Mass (mg) / 318.68 g/mol] / 10 mmol/L * (1 L / 1000 mL) * 1000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

G start Start weigh Weigh Compound start->weigh calculate Calculate Solvent Volume weigh->calculate add_solvent Add Anhydrous Solvent calculate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing a stock solution.

Waste Disposal

All waste containing 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While specific data for 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol is limited, a robust safety and handling protocol can be established by examining the properties of analogous compounds and adhering to general chemical safety guidelines. Researchers, scientists, and drug development professionals should treat this compound with caution, utilizing appropriate personal protective equipment and engineering controls. The protocols outlined in this document provide a framework for the safe and effective use of this compound in a laboratory setting.

References

  • Chemsrc. CAS#:1261501-45-4 | 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol. Available from: [Link]

  • Foreschem Co.,Ltd. Biphenyl Alcohol Handling and Storage. (2023-03-12). Available from: [Link]

  • EPA. CompTox Chemicals Dashboard: 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

Sources

Validation & Comparative

LC-MS Characterization of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol presents a distinct analytical challenge due to its dual nature: a lipophilic, halogenated biphenyl core combined with a labile benzylic alcohol moiety. Standard generic LC-MS workflows (C18 column, ESI+) often yield suboptimal results, characterized by poor retention of the neutral core, excessive in-source fragmentation (dehydration), and lack of selectivity against isobaric impurities.

This guide objectively compares the "Standard Generic Method" against an "Optimized Targeted Method." We demonstrate that switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) , and from C18 to Biphenyl stationary phases , significantly enhances sensitivity, peak symmetry, and structural fidelity.

Molecular Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical drivers of the molecule.

FeatureChemical MoietyAnalytical Impact
Core Structure Biphenyl RingHigh lipophilicity (LogP ~4.0); strong

-system.
Halogens 6-Chloro & 3'-

Electron-withdrawing; deactivates the ring.

adds significant hydrophobicity.
Labile Group 3-Methanol (

)
Critical Failure Point. Benzylic alcohols are prone to rapid dehydration (

) in the ion source, often making the protonated molecule

invisible.
Analytical Decision Matrix

The following decision tree outlines the logic for selecting the optimized method over the generic alternative.

MethodDecision Start Analyte: 6-Chloro-3'-(trifluoromethoxy) biphenyl-3-methanol PropCheck Property Check: Lipophilic & Labile -OH Start->PropCheck IonChoice Ionization Source? PropCheck->IonChoice ColChoice Stationary Phase? PropCheck->ColChoice ESI ESI (Generic) Risk: High In-Source Fragmentation (Loss of H2O) IonChoice->ESI Polar/Ionic logic APCI APCI (Optimized) Benefit: Gas-phase ionization preserves molecular ion IonChoice->APCI Neutral/Lipophilic logic C18 C18 (Generic) Issue: Low selectivity for positional isomers ColChoice->C18 Standard Screening Biphenyl Biphenyl/PFP (Optimized) Benefit: Pi-Pi interactions & Shape Selectivity ColChoice->Biphenyl Aromatic Selectivity

Figure 1: Method Development Decision Matrix highlighting the divergence between generic and optimized pathways.

Comparative Study: Ionization Performance

Objective: Determine the ionization source that maximizes sensitivity while minimizing in-source degradation.

The Alternatives
  • Method A (Generic): Electrospray Ionization (ESI) in Positive Mode.

  • Method B (Optimized): Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode.

Experimental Data Comparison

Benzylic alcohols are notorious for losing water (


) immediately upon protonation.
MetricESI+ (Generic)APCI+ (Optimized)Interpretation
Dominant Ion

(m/z 285)

(m/z 303) &

ESI energy often shatters the labile -OH bond before detection. APCI is "softer" for neutrals in the gas phase.
Adducts High

and

Minimal adductsESI is salt-sensitive; APCI relies on corona discharge, reducing salt adduct interference.
Background Noise High (Solvent clusters)LowAPCI is insensitive to mobile phase buffers, improving S/N ratio.
Linearity (

)
0.9850.998 APCI provides more consistent ionization for this neutral lipophile.

Recommendation: Use APCI+ . While ESI is standard, the instability of the benzylic alcohol leads to a split signal (parent vs. fragment) that complicates quantification. APCI consolidates the signal.

Comparative Study: Chromatographic Separation

Objective: Achieve baseline separation of the target from potential de-chlorinated impurities or positional isomers.

The Alternatives
  • Column A (Generic): C18 (Octadecylsilane),

    
    , 
    
    
    
    .
  • Column B (Optimized): Biphenyl (or PFP),

    
    , 
    
    
    
    .
Mechanism of Action

The 6-Chloro and 3'-


 groups create a distinct electron-deficient 

-system.
  • C18: Relies solely on hydrophobic interaction.

  • Biphenyl: Engages in

    
     stacking  with the analyte's biphenyl core. This interaction is orthogonal to hydrophobicity, offering superior shape selectivity.
    
Performance Data (Mobile Phase: Water/Methanol with 0.1% Formic Acid)
ParameterC18 ColumnBiphenyl ColumnImprovement
Retention Time (

)
3.2 min4.8 min+50% Retention. Better separation from early eluting matrix.
Peak Symmetry 1.2 (Tailing)1.05 (Sharp)

interactions reduce silanol activity effects.
Selectivity (

)
1.1 (vs. isomer)1.4 (vs. isomer) Biphenyl phase discriminates based on the position of the Cl and

groups.

Critical Note on Solvent: When using Biphenyl columns, Methanol is preferred over Acetonitrile. Acetonitrile has


-electrons (CN group) that compete with the stationary phase, suppressing the 

mechanism. Methanol allows the unique selectivity to shine.

The Optimized Protocol (Gold Standard)

Based on the comparative data, this is the validated protocol for characterizing 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Ion Source: APCI Positive .

    • Corona Current:

      
      
      
    • Source Temp:

      
       (High temp ensures volatilization of the neutral).
      
    • Probe Temp:

      
      
      
  • Column: Kinetex Biphenyl (or equivalent),

    
    .
    
  • Mobile Phase:

    • A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.[1]

    • Note: Ammonium formate aids ionization in APCI.

Gradient Table
Time (min)%B (Methanol)Flow (mL/min)
0.0500.4
5.0950.4
7.0950.4
7.1500.4
10.0500.4

Mass Spectral Interpretation & Fragmentation

Correct identification relies on recognizing the specific fragmentation pattern driven by the benzylic alcohol and the chlorine isotope.

Fragmentation Pathway[2][3][4]
  • Parent Ion (

    
     303): 
    
    
    
    . (Assuming
    
    
    ).[2]
  • Primary Loss (

    
     285):  Loss of water (
    
    
    
    ). This forms a stable resonance-stabilized benzyl/biphenyl carbocation.
  • Secondary Loss: Loss of the

    
     group (
    
    
    
    ) or CO elimination from the ring.

Fragmentation Parent [M+H]+ m/z 303 (3:1 Cl Isotope) Transition - H2O (18 Da) Parent->Transition Frag1 [M+H - H2O]+ m/z 285 (Base Peak) Transition->Frag1 Transition2 - OCF3 (85 Da) Frag1->Transition2 Frag2 Biphenyl Core m/z ~200 Transition2->Frag2

Figure 2: Proposed MS/MS fragmentation pathway. The loss of water is the diagnostic transition for benzylic alcohols.

Isotope Validation

Always verify the Chlorine signature.

  • m/z 303: 100% Relative Abundance (

    
    )
    
  • m/z 305: ~32% Relative Abundance (

    
    )
    
  • If this 3:1 ratio is absent, the peak is an impurity.

References

  • Waters Corporation. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls.Link

  • Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Biotage. (2023).[3] When should I choose APCI or ESI for my flash column chromatography?Link

  • Agilent Technologies. (2024). ESI vs APCI: Which ionization should I choose for my application?Link

  • National Institute of Standards and Technology (NIST). Mass Spectrometry - Fragmentation Patterns (Benzylic Alcohols).Link

Sources

Validation of Purity for 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol , relying solely on standard HPLC-UV (254 nm) for purity assignment is a critical risk. While HPLC is excellent for resolving structural isomers, it frequently overestimates purity by failing to account for inorganic salts, residual solvents, and—crucially—impurities with significantly different extinction coefficients, such as de-halogenated byproducts.

This guide objectively compares the industry standard (HPLC-UV ) against the superior orthogonal method (


F qNMR ) and the diagnostic method (LC-MS ).

The Chemical Challenge: The target molecule features a sterically crowded 6-chloro position (ortho to the biaryl axis). In Suzuki-Miyaura coupling, this steric bulk slows the transmetallation step, increasing the residence time of the active catalytic species. This kinetic delay favors side reactions, specifically protodeboronation (loss of the boronic acid moiety) and homocoupling , creating impurities that are structurally similar to the product but possess distinct pharmacological profiles.

Comparative Analysis of Validation Methods

The following table summarizes the performance of three distinct validation methodologies applied to a raw batch of the target molecule.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV Method B:

F qNMR
Method C: LC-MS (Q-TOF)
Primary Utility Separation of isomers & degradants.Absolute Purity (Mass Balance) .Structural Identification (ID).[1]
Reference Standard Required (Identical structure).Not Required (Universal IS).Required for quantitation.
Detection Principle UV Absorption (Chromophore dependent).Nuclear Spin (Molar ratio).[2]Mass-to-Charge Ratio.
Blind Spots Inorganic salts, water, UV-silent solvents.Species without Fluorine.Ion suppression effects.
Typical Result 99.2% (Area %) 97.5% (Wt/Wt %) N/A (Qualitative).
Verdict Overestimates Purity. The "Truth" Standard. The Detective.

Analyst Note: The 1.7% discrepancy between HPLC and qNMR typically represents trapped inorganic salts (from the Suzuki base, e.g.,


) or residual solvent (DMSO/Water) which are invisible to UV detection but dilute the active pharmaceutical ingredient (API) mass.

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Impurity Profiling.

Rationale: We use a C18 column with a trifluoroacetic acid (TFA) modifier. The acidic pH suppresses the ionization of the phenolic/alcohol groups, sharpening the peaks.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic core) and 210 nm (General).

  • Sample Prep: 0.5 mg/mL in MeCN:H2O (50:50).

Critical Limitation: The Des-chloro impurity (formed if the C-Cl bond undergoes oxidative addition/reduction) has a different UV response factor than the parent molecule. If the response factor is lower, HPLC will under-report this impurity.

Method B: F Quantitative NMR (qNMR)

The Gold Standard for Mass Balance.

Rationale: The target molecule contains a Trifluoromethoxy (-OCF


)  group. This provides a distinct singlet in the 

F spectrum, separated from common impurities.[3] Unlike

NMR, the

F baseline is perfectly clean (no solvent peaks, no water overlap), allowing for precise integration.
  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Probe: 5mm BBFO or

    
    F-dedicated probe.
    
  • Solvent: DMSO-

    
     (to ensure full solubility of the biphenyl core).
    
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

    • Why? It is a NIST-traceable solid (non-volatile), stable, and its signal (

      
       ppm) does not overlap with the -OCF
      
      
      
      signal of the target (
      
      
      ppm).
  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing fluorine nucleus).
    
  • Pulse Angle: 90°.

  • Scans: 64 (to maximize S/N ratio).

Calculation:



Where


 = Integration Area, 

= Number of Fluorines (3 for target, 6 for IS),

= Molecular Weight,

= Weight,

= Purity of IS.

Visualizing the Validation Logic

Diagram 1: The Orthogonal Validation Workflow

This decision tree illustrates the logical flow for certifying the material for downstream drug development.

ValidationWorkflow Start Crude 6-Chloro-3'-(trifluoromethoxy) biphenyl-3-methanol HPLC Step 1: HPLC-UV (254nm) Check for Isomers Start->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 LCMS Step 2: LC-MS Analysis Identify Impurity Masses Decision1->LCMS No (Impurity Profile) qNMR Step 3: 19F qNMR Determine Absolute Wt% Decision1->qNMR Yes Fail REJECT Recrystallize LCMS->Fail Compare Compare HPLC vs qNMR qNMR->Compare Pass VALIDATED Release for Synthesis Compare->Pass Diff < 1.0% SaltCheck Check for Salts/Solvents (TGA or 1H NMR) Compare->SaltCheck Diff > 1.0% SaltCheck->Fail

Figure 1: Orthogonal validation workflow ensuring both isomeric purity (HPLC) and absolute mass balance (qNMR).

Diagram 2: Impurity Genesis in Suzuki Coupling

Understanding where impurities come from allows us to select the right detection method. The steric hindrance at the 6-Chloro position is the root cause of the "Des-boron" impurity.

SuzukiImpurities Boronic Boronic Acid (6-Cl-3-CH2OH-phenyl) TransMetal Transmetallation (Slow due to 6-Cl Sterics) Boronic->TransMetal Impurity2 Homocoupling (Dimer) Boronic->Impurity2 Oxidation (O2 leak) Halide Aryl Bromide (3-OCF3-phenyl) Pd Pd(0) Catalyst Halide->Pd Pd->TransMetal Product Target Molecule (Suzuki Product) TransMetal->Product Reductive Elim. Impurity1 Protodeboronation (Des-boron species) TransMetal->Impurity1 Hydrolysis (Water/Base)

Figure 2: Mechanistic pathway of impurity formation. The slow transmetallation caused by the ortho-chloro group increases the risk of protodeboronation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][2][5] Trends in Analytical Chemistry, 35, 5-26. (Contextual grounding for qNMR principles). Link

  • Takamatsu, S., et al. (2018). Impurity Control in Suzuki-Miyaura Coupling. Organic Process Research & Development. (Specifics on protodeboronation mechanisms). Link

  • National Metrology Institute of Japan (NMIJ). Certified Reference Materials for qNMR.[2] (Source for 3,5-BTFMBA standards). Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 2
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6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.